molecular formula C19H27N5O4S2 B14980634 2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B14980634
M. Wt: 453.6 g/mol
InChI Key: MXVVTAWVFRSIKK-UHFFFAOYSA-N
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Description

2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a sulfonamide group, and an oxolane moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The sulfonamide group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine. The final step involves the coupling of the triazole-sulfonamide intermediate with an oxolane derivative under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonation steps, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts or bases to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing triazole and sulfonamide functionalities.

    Biology: It may serve as a probe or inhibitor in biochemical assays, particularly those involving enzymes that interact with sulfonamide or triazole groups.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity, due to the presence of bioactive moieties.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The triazole ring may also participate in binding interactions, stabilizing the compound within the active site of the target protein. These interactions can disrupt normal cellular processes, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE: shares similarities with other sulfonamide-triazole compounds, such as:

Uniqueness

The uniqueness of 2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a triazole ring and a sulfonamide group allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H27N5O4S2

Molecular Weight

453.6 g/mol

IUPAC Name

2-[[4-methyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C19H27N5O4S2/c1-14-6-8-15(9-7-14)24(30(3,26)27)12-17-21-22-19(23(17)2)29-13-18(25)20-11-16-5-4-10-28-16/h6-9,16H,4-5,10-13H2,1-3H3,(H,20,25)

InChI Key

MXVVTAWVFRSIKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NN=C(N2C)SCC(=O)NCC3CCCO3)S(=O)(=O)C

Origin of Product

United States

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